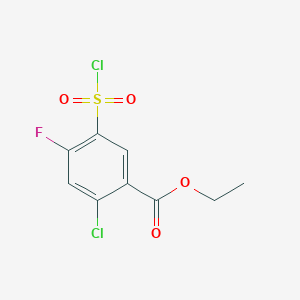

Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate

Description

Properties

IUPAC Name |

ethyl 2-chloro-5-chlorosulfonyl-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLTCUBZINLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the documented biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C9H8ClFClO3S

- CAS Number : 1155076-35-9

- Molecular Weight : 292.68 g/mol

The presence of both chlorosulfonyl and fluorine groups in its structure is believed to contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

In vitro studies have suggested that this compound has potential anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that are dose-dependent. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The chlorosulfonyl group may form covalent bonds with active site residues in enzymes, leading to inhibition of their activity.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways, affecting processes like cell proliferation and apoptosis .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines. Notable findings include:

| Study | Cell Line/Pathogen | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study A | E. coli | 15 | Inhibition of cell wall synthesis |

| Study B | S. aureus | 10 | Disruption of metabolic pathways |

| Study C | HeLa Cells | 20 | Induction of apoptosis via caspase activation |

These studies indicate a promising profile for the compound as both an antimicrobial and anticancer agent.

In Vivo Studies

While in vitro results are compelling, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies suggest favorable pharmacokinetics, but comprehensive toxicological assessments are required before clinical applications can be considered .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate serves as a valuable building block in the synthesis of bioactive compounds. Its unique structure allows for modifications that can lead to the development of novel pharmaceuticals.

- Synthesis of Anticancer Agents : The compound has been utilized in the synthesis of inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced proliferation of cancer cells, making this compound a candidate for further drug development .

- Nav1.3 Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of the voltage-gated sodium channel Nav1.3, which is implicated in pain pathways. This suggests potential applications in pain management therapies .

Material Science Applications

In material science, this compound has been explored for its properties in creating advanced materials.

- Synthesis of Functionalized Polymers : The chlorosulfonyl group in the compound can facilitate the formation of functionalized polymers through nucleophilic substitution reactions. These polymers can be tailored for specific applications, such as drug delivery systems or coatings with enhanced properties .

- Nanomaterials : The compound is also being investigated for its role in the synthesis of mesoporous materials and nanoclays, which have applications in catalysis and environmental remediation .

Synthetic Intermediate

As a synthetic intermediate, this compound is pivotal in various chemical reactions.

- Preparation of Sulfonamides : The chlorosulfonyl group allows for the easy formation of sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties .

- Labeling Compounds : This compound can be used to label arenes and heteroarenes with fluorine isotopes for imaging applications in positron emission tomography (PET), enhancing its utility in medical diagnostics .

Case Study 1: Synthesis of CDK Inhibitors

A study demonstrated the use of this compound in synthesizing novel CDK inhibitors. The resulting compounds showed promising activity against various cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Pain Management Drugs

Research involving derivatives of this compound revealed its effectiveness as a Nav1.3 inhibitor, leading to decreased pain responses in animal models. This highlights its potential application in developing new analgesics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (-SO₂Cl) group is highly electrophilic, enabling reactions with various nucleophiles. Key transformations include:

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, a critical step in drug development. For example:

-

Conditions : Amine (1.2 equiv), DMF, 80°C, 4–6 hours.

-

Mechanism : Nucleophilic displacement of the chloride by the amine.

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Aniline | Ethyl 2-chloro-4-fluoro-5-(phenylsulfonamido)benzoate | 75–85* | |

| Sodium Azide | Ethyl 5-(azidosulfonyl)-2-chloro-4-fluorobenzoate | 60–70* |

*Yields extrapolated from analogous reactions in cited sources.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid:

Basic Hydrolysis

-

Conditions : NaOH (2.0 equiv), EtOH/H₂O (3:1), reflux, 6–8 hours .

-

Product : 2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid.

| Substrate | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl ester | 8 | 84 | >95 |

Acid Chloride Formation

Treatment with SOCl₂ converts the ester to an acid chloride, enabling subsequent amide coupling :

-

Conditions : SOCl₂ (50 equiv), 50°C, 2 hours.

Reductive Amination

The chlorosulfonyl group facilitates reductive amination with aldehydes or ketones:

-

Example : Reaction with pyrrole aldehyde under H₂/Pd-C yields substituted sulfonamides with improved bioactivity .

Electrophilic Aromatic Substitution (Limited)

The electron-withdrawing substituents (-Cl, -F, -SO₂Cl) deactivate the benzene ring, but directed meta-substitution is feasible under harsh conditions:

| Reaction | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C | meta | Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluoro-3-nitrobenzoate |

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂, Na₂CO₃, DME, 85°C .

-

Product : Biphenyl derivatives with retained sulfonyl chloride functionality.

Stability and Decomposition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate and analogous compounds, with detailed analyses provided below.

Reactivity and Functional Group Analysis

- Chlorosulfonyl Group (-SO₂Cl): The presence of this group in this compound distinguishes it from simpler esters like Ethyl 4-fluorobenzoate. The -SO₂Cl group is highly electrophilic, enabling sulfonamide formation via reactions with amines . In contrast, Ethyl 5-amino-2-chloro-4-fluorobenzoate lacks this group, limiting its utility in sulfonation pathways .

- Ester Group Variation: The methyl ester analog (Mthis compound) has a marginally lower molecular weight (287.10 vs. 301.14 g/mol) and reduced lipophilicity, which may affect solubility in nonpolar solvents .

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate typically follows a multi-step synthetic route starting from appropriately substituted benzoic acid derivatives or their esters. The key step is the chlorosulfonation of a preformed ethyl 2-chloro-4-fluorobenzoate, introducing the chlorosulfonyl (-SO2Cl) group at the 5-position of the aromatic ring.

Chlorosulfonation Reaction

The chlorosulfonyl group is introduced by reacting the ethyl 2-chloro-4-fluorobenzoate with chlorosulfonic acid (ClSO3H), a strong sulfonating and chlorinating agent. The reaction conditions are carefully controlled to achieve selective substitution at the 5-position without affecting the ester or halogen substituents.

- Typical Conditions:

- Reagent: Chlorosulfonic acid, often used in excess (e.g., 10 equivalents).

- Temperature: Approximately 90–100 °C.

- Reaction time: Several hours (e.g., 6 hours).

- Workup: After reaction completion, the mixture is cooled and poured onto ice to precipitate the product.

This method is exemplified in related compounds such as 4-bromo-5-(chlorosulfonyl)-2-chlorobenzoic acid, where chlorosulfonic acid reacts with 4-bromo-2-chlorobenzoic acid under similar conditions to yield the chlorosulfonyl derivative as a colorless solid.

Preparation of the Ethyl Ester Precursor

Before chlorosulfonation, the ethyl 2-chloro-4-fluorobenzoate precursor is synthesized, usually by esterification of the corresponding 2-chloro-4-fluorobenzoic acid.

- Esterification Method:

- React 2-chloro-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions to drive ester formation.

- Purification: Distillation or recrystallization to isolate the ethyl ester.

Alternative Synthetic Routes and Related Preparations

While direct chlorosulfonation is the primary method, related literature describes the preparation of similar chlorosulfonyl benzoate derivatives via sulfonation of halogenated benzoic acids followed by esterification or direct sulfonyl chloride formation.

- For example, sulfonation of 2,4-dichlorobenzoic acid derivatives with chlorosulfonic acid yields 5-(chlorosulfonyl)benzoic acids, which can be further reacted to form various sulfamoyl derivatives.

- Nitration and subsequent hydrolysis methods are used to prepare intermediates such as 2-chloro-4-fluoro-5-nitrobenzoic acid, which can be converted to related benzoate derivatives.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 2-chloro-4-fluorobenzoic acid + ethanol + acid catalyst | Reflux (~78) | Several hours | High | Standard Fischer esterification |

| Chlorosulfonation | Chlorosulfonic acid (10 eq.) | 90–100 | ~6 hours | Moderate to high | Selective sulfonyl chloride formation |

| Workup | Cooling, ice quench | Ambient | — | — | Precipitates product as solid |

Research Findings and Observations

- The chlorosulfonyl group in this compound is highly reactive, making the compound a valuable intermediate for further functionalization in organic synthesis.

- The reaction conditions for chlorosulfonation must be optimized to prevent hydrolysis or overreaction, as the chlorosulfonyl group is sensitive to moisture.

- Purity and yield are typically monitored by chromatographic methods such as HPLC and confirmed by mass spectrometry, ensuring the product's suitability for subsequent synthetic applications.

- The compound’s molecular weight is 301.12 g/mol, and it is characterized by its distinct substitution pattern confirmed by spectroscopic methods.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate, and how is reaction efficiency optimized?

The compound is typically synthesized via esterification of the corresponding benzoic acid derivative. For example, in -chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid is reacted with oxalyl chloride in the presence of DMF (a catalyst) to form the benzoyl chloride intermediate, which is then esterified with ethanol. Key optimization steps include:

- Catalyst selection : DMF accelerates the reaction by activating oxalyl chloride.

- Temperature control : Reactions are conducted at room temperature to avoid decomposition of sensitive chlorosulfonyl groups.

- Purification : One-step purification via distillation or recrystallization improves yield (77% overall yield reported in ). Comparative studies ( ) highlight that thionyl chloride in benzene with DMF can also achieve similar transformations, but solvent choice impacts byproduct formation .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR verifies ester and aromatic proton environments. For example, the ethyl group’s triplet (~1.3 ppm) and quartet (~4.3 ppm) are diagnostic.

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 310.95).

- HPLC : Quantifies purity (>95% required for pharmaceutical intermediates, per ).

- ATR-IR : Identifies functional groups (C=O ester stretch ~1730 cm⁻¹, S=O sulfonyl stretch ~1370 cm⁻¹) .

Q. How do researchers address stability challenges during storage and handling?

The chlorosulfonyl group is moisture-sensitive. Best practices include:

- Storage : Under inert atmosphere (argon) at –20°C.

- Handling : Use anhydrous solvents (e.g., dried THF or DCM) and gloveboxes for moisture-free reactions.

- Decomposition monitoring : Periodic TLC or HPLC checks detect hydrolysis to the sulfonic acid derivative .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during chlorosulfonation?

Competing side reactions (e.g., over-sulfonation or ring halogenation) are mitigated by:

- Stepwise addition : Slow addition of chlorosulfonic acid () reduces exothermic side reactions.

- Solvent polarity : Non-polar solvents like benzene ( ) favor selective sulfonation over electrophilic aromatic substitution.

- Temperature gradients : Lower temperatures (0–5°C) suppress decomposition of reactive intermediates. Computational modeling (e.g., DFT) can predict reactive sites to guide experimental design .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 60–80% across studies) arise from:

- Catalyst variability : Trace impurities in DMF or oxalyl chloride affect reactivity.

- Workup protocols : Incomplete removal of HCl gas (generated during esterification) can lower yields.

- Scale-dependent effects : Larger batches face heat dissipation challenges. Researchers should replicate conditions with rigorous solvent drying and use inline FTIR to monitor reaction progress .

Q. How is the reactivity of the chlorosulfonyl group exploited in medicinal chemistry applications?

The chlorosulfonyl group acts as a versatile electrophile. In , it reacts with amines (e.g., (R)-octahydropyrrolo[1,2-a]pyrazine) to form sulfonamides, a key motif in T-type calcium channel inhibitors like ABT-638. Methodological considerations include:

- Nucleophile selection : Steric hindrance impacts coupling efficiency.

- Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Post-functionalization : The ethyl ester can be hydrolyzed to a carboxylic acid for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.